Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate
Overview
Description
Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl ester group and the amino group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
- 5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride
Uniqueness
Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is unique due to its fused ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability.
Biological Activity
Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate (CAS: 1196155-05-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C11H18N4O2
- Molecular Weight : 238.29 g/mol
- CAS Number : 1196155-05-1
- Purity : ≥98% .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Key Findings:
- The compound exhibited significant COX-2 inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs such as celecoxib .
- In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound effectively reduced inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has shown that:
- Substituents on the pyrazole ring significantly affect the potency and selectivity towards COX enzymes.
- The presence of the tert-butyl group enhances lipophilicity and bioavailability, which are critical for therapeutic efficacy .
Study 1: COX Inhibition
In a comparative study assessing multiple pyrazole derivatives, this compound was found to have a selectivity index favoring COX-2 over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Study 2: In Vivo Efficacy
A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in edema compared to control groups. Histopathological evaluations showed minimal adverse effects on gastric mucosa, suggesting a favorable safety profile .
Table 1: Biological Activity Summary of this compound
Properties
IUPAC Name |
tert-butyl 3-amino-6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-6-8-7(9(12)14-13-8)5-15(6)10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H3,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCWXKSMKKEXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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